molecular formula C8H14O3 B1315604 Ethyl 2-formyl-3-methylbutanoate CAS No. 21474-92-0

Ethyl 2-formyl-3-methylbutanoate

Cat. No.: B1315604
CAS No.: 21474-92-0
M. Wt: 158.19 g/mol
InChI Key: XHTRNTBSWKGZOE-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-methylbutanoate is a chemical compound with the molecular formula C8H14O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-methoxybenzimidamide hydrochloride and this compound in ethanol at 85℃ for 16 hours . Sodium hydrogencarbonate is also added to the solution .


Molecular Structure Analysis

The molecular weight of this compound is 158.20 . The structure of this compound can be represented as C8H14O3 .


Chemical Reactions Analysis

This compound is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical and Chemical Properties Analysis

This compound has a boiling point that is not specified in the search results . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biosynthesis in Fruits Ethyl 2-methylbutanoate, closely related to ethyl 2-formyl-3-methylbutanoate, plays a significant role in fruit aromas. Research on apple varieties like Red Delicious and Granny Smith has shown that this compound contributes key notes to their distinctive scents. In these fruits, different biosynthetic pathways produce an array of 2-methylbutyl and 2-methylbutanoate esters, which include ethyl 2-methylbutanoate, highlighting its importance in fruit aroma profiles (Rowan et al., 1996).

Sensory Evaluation in Wine Ethyl 2-hydroxy-3-methylbutanoate, another compound structurally similar to this compound, has been studied in wines. It is considered a marker of lactic acid bacteria esterase activity and is found predominantly as the R enantiomer in wines. Sensory tests, however, indicate that this compound does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).

Impact on Wine Aroma The ethyl 2-methylbutanoate enantiomers have been analyzed in red wines. The S-enantiomeric form enhances the perception of fruity aromas in wine. This finding is crucial for understanding the role of such esters in wine aroma and taste profiles (Lytra et al., 2014).

Metabolism in Apples Research on apple fruits shows that ethyl 2-methylbutanoate can be formed from the metabolism of other compounds like ethyl tiglate. This demonstrates the complex metabolic pathways in fruits that contribute to their aroma profiles (Hauck et al., 2000).

Synthesis and Application Ethyl 2-methyl-3-oxobutanoate, structurally related to this compound, has been synthesized and studied for various applications. It's an important compound in the synthesis of other chemicals, showcasing the versatility of these esters in chemical synthesis (Miya et al., 1996).

Safety and Hazards

Ethyl 2-formyl-3-methylbutanoate is considered hazardous . It is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Containers may explode when heated .

Properties

IUPAC Name

ethyl 2-formyl-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)7(5-9)6(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTRNTBSWKGZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538766
Record name Ethyl 2-formyl-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21474-92-0
Record name Ethyl 2-formyl-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (2.53 g, 25 mmol) in THF (25 mL) was treated with n-butyllithium (1.6M in hexane, 16 mL, 25.6 mmol) at room temperature under N2. The resulting pale yellow solution was cooled to −78° C. A solution of 3-methyl-butyric acid ethyl ester (2.91 g, 22.31 mmol) in THF (7 mL) was added. Stirring was continued for a half hour at −78° C., after which ethyl formate (5.5 g, 75 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirred for three hours under N2. The reaction mixture was quenched with acetic acid (4.5 ml), diluted with diethyl ether, washed with water, brine, and dried (Na2SO4). Silica gel chromatography (methyl acetate/hexane) provided 3.2 g of the title compound as a mixture of isomers.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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